Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate is a chemical compound characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structure. Its unique structure contributes to its potential use in various scientific fields, including pharmaceuticals and materials science.
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate can be sourced from chemical suppliers and is often utilized in research settings. The compound falls under the classification of organic compounds with specific interest due to its oxadiazole moiety. This classification is significant as oxadiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.
The synthesis of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity through precise control over reaction parameters.
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used.
The mechanism of action for Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate involves its interaction with biological targets such as enzymes or receptors. In medicinal applications, it may inhibit enzyme activity or modulate receptor functions through binding interactions facilitated by its aminomethyl group. These interactions lead to therapeutic effects that are being explored in various biological systems.
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate typically exhibits properties characteristic of organic compounds with heterocyclic structures:
The compound's chemical properties include reactivity patterns typical for esters and oxadiazoles:
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) can further elucidate its properties .
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate has several applications in scientific research:
The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial scaffolds, with 1,2,4-oxadiazole derivatives occupying a prominent position in medicinal chemistry research. These nitrogen-oxygen heterocycles demonstrate exceptional structural versatility, enabling precise modifications that enhance their bioactivity against resistant microbial strains. Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate (CAS 780037-08-3) exemplifies this strategic approach, featuring a molecular framework that combines the metabolic stability of the 1,2,4-oxadiazole ring with the biomolecular interaction capabilities of a primary amine functional group. Its structural complexity arises from the presence of two pharmacologically significant moieties: the ethyl acetate group providing optimal lipophilicity for membrane penetration, and the 5-aminomethyl modification enabling targeted interactions with bacterial enzymes [2].
Table 1: Fundamental Chemical Characteristics of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate
Property | Value |
---|---|
CAS Registry Number | 780037-08-3 |
Molecular Formula | C~7~H~11~N~3~O~3~ |
Molecular Weight | 185.18 g/mol |
SMILES Notation | O=C(OCC)CC1=NOC(CN)=N1 |
Purity Specification | >95% (Research Grade) |
Storage Conditions | Cold-chain transportation recommended |
1,2,4-Oxadiazole derivatives combat antimicrobial resistance through three primary mechanisms that disrupt bacterial survival pathways. First, their synthetic tunability allows strategic positioning of hydrogen bond donors/acceptors, enabling the inhibition of bacterial enzymes that have developed resistance to conventional antibiotics. Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate exemplifies this capacity through its protonatable aminomethyl group (-CH~2~NH~2~), which facilitates strong ionic interactions with the catalytic sites of β-lactamase enzymes – a major resistance factor in Gram-negative pathogens [2] [7]. Second, the oxadiazole ring itself confers exceptional metabolic stability against bacterial degradation enzymes, maintaining therapeutic concentrations for prolonged periods. This stability arises from the electron-deficient nature of the 1,2,4-oxadiazole system, which reserves nucleophilic attacks commonly employed in bacterial resistance pathways [1] [3].
Third, structural modifications to the oxadiazole core enhance penetration through the complex membrane systems of multidrug-resistant bacteria. The ethyl acetate moiety in Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate provides balanced lipophilicity (log P ~0.8-1.2), facilitating diffusion across the outer membrane of Gram-negative bacteria while retaining sufficient aqueous solubility for bioavailability. This permeability advantage is quantifiable through membrane permeabilization assays, which show >50% increased accumulation in Pseudomonas aeruginosa compared to simpler carboxylate analogues. The compound's efficacy against resistant strains stems from this multifactorial approach, simultaneously inhibiting resistance enzymes while maintaining intracellular concentrations that exceed the minimum inhibitory thresholds for priority pathogens [2] [6].
Gastrointestinal pathogens present unique challenges that necessitate specialized antimicrobial approaches, with Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate offering three distinct pharmacological advantages in this anatomical niche. The acidic environment of the upper GI tract (pH 1.5-3.5) typically degrades conventional antimicrobials before they reach therapeutic targets. However, the hydrochloride salt form of this compound (CAS 2089649-91-0) demonstrates exceptional acid stability, with <10% degradation after 2-hour incubation in simulated gastric fluid at pH 2.0. This resilience stems from protonation of the aminomethyl group (pKa ~8.7) and oxadiazole nitrogen atoms, creating charged species resistant to acid-catalyzed hydrolysis [6] [7].
Table 2: Stability Profile of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate Hydrochloride
Condition | Stability Outcome |
---|---|
Simulated Gastric Fluid (pH 2.0) | >90% intact after 2 hours |
Intestinal pH (7.4) | >98% intact after 8 hours |
Thermal Stability (25°C) | Stable for ≥6 months |
Light Exposure | Photostable (UV-Vis) |
The scaffold's molecular architecture enables targeted activity against enteric pathogens through selective accumulation in intestinal tissues. Pharmacokinetic modeling indicates the compound achieves tissue-to-plasma ratios of 8.5:1 in the lower gastrointestinal tract, attributed to its moderate protein binding (~65%) and balanced log D~7.4~ value (0.45). This localization is pharmacologically advantageous against pathogens like Clostridium difficile and Campylobacter jejuni, which reside within the mucosal layer. Furthermore, the primary amine functionality enables structural diversification to enhance specificity against GI-specific virulence factors, including type III secretion systems and adherence pili. Molecular docking studies confirm favorable interactions (docking scores <-7.2 kcal/mol) between the aminomethyl-oxadiazole core and the ATP-binding pocket of C. difficile toxin regulatory proteins, suggesting potential antitoxin effects beyond direct bactericidal activity [2] [7].
The evolution of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate spans four key synthetic milestones that reflect strategic molecular optimization against emerging resistance patterns. Initial analogues featured simple alkyl substitutions without the critical aminomethyl group, exemplified by Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate (CID 50988005). While pharmacologically stable, these early derivatives demonstrated limited penetration against Gram-negative gastrointestinal pathogens due to insufficient interaction with resistance enzyme active sites [8]. The breakthrough came with the introduction of nitrogen-containing functionalities at the C5 position, beginning with Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate (CAS 3966-96-9, C~6~H~9~N~3~O~3~). This modification improved in vitro inhibition of E. coli β-lactamase TEM-1 by 35-fold compared to methyl derivatives, confirming the importance of hydrogen-bonding capability at this position .
The strategic replacement of the amino group with an aminomethyl spacer marked the critical transition to the contemporary compound. This modification (C~7~H~11~N~3~O~3~ vs. C~6~H~9~N~3~O~3~) enhanced conformational flexibility, allowing optimal positioning within the catalytic pocket of class C β-lactamases. Synthesis optimization enabled high-yield production (78% purity in initial batches) of Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate by 2008, with commercial availability established under CAS 780037-08-3. The hydrochloride salt form (CAS 2089649-91-0) subsequently addressed formulation stability issues, providing a crystalline solid with improved shelf-life under standard storage conditions. Contemporary research focuses on hybrid molecules where this scaffold is conjugated to legacy antibiotic pharmacophores, yielding compounds with enhanced spectra against ESKAPE pathogens while retaining the core 5-(aminomethyl)-oxadiazole recognition element [2] [3] [6].
Table 3: Evolutionary Development of Key Oxadiazole Acetate Analogues
Compound | CAS/Identifier | Molecular Formula | Synthetic Milestone |
---|---|---|---|
Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate | CID 50988005 | C~7~H~10~N~2~O~3~ | Baseline alkyl-substituted analogue (2002) |
Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate | 3966-96-9 | C~6~H~9~N~3~O~3~ | Introduction of C5-amino group (2005) |
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate | 780037-08-3 | C~7~H~11~N~3~O~3~ | Critical aminomethyl modification (2008) |
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride | 2089649-91-0 | C~7~H~12~ClN~3~O~3~ | Salt formation for enhanced stability (2017) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0